molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No. B155293
CAS RN: 1839-17-4
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
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Description

N4-methylpyridine-3,4-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N4-methylpyridine-3,4-diamine is not directly mentioned in the provided papers, the related structures and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, where a chloro-substituted bipyridine reacts with 4-phenylenediamine . Similarly, N4-methylpyridine-3,4-diamine could be synthesized through related methods, potentially involving the methylation of pyridine followed by diamination.

Molecular Structure Analysis

The molecular structures of pyridine derivatives show a variety of conformations and interactions. For instance, the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine reveals an almost planar pyridine moiety, with phosphorus atoms showing different planarity with respect to the pyridine ring . This suggests that N4-methylpyridine-3,4-diamine could also exhibit a planar structure around the pyridine ring, influencing its chemical behavior.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, including the formation of adducts and rearrangements. For example, N-methyl-N-(4-pyridyl)-nitramine can rearrange to 4-(N-methylamino)-3-nitropyridine in acidic conditions . This indicates that N4-methylpyridine-3,4-diamine might also undergo specific rearrangements or participate in adduct formation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and the planarity of the pyridine ring can affect properties such as melting points, solubility, and reactivity. The low-melting trihydrates of 4-methylpyridine suggest that N4-methylpyridine-3,4-diamine could also form hydrates with distinct melting points . Additionally, the spectroscopic behavior of these compounds, as seen in the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol, provides information on their electronic structure and potential for hydrogen bonding .

Scientific Research Applications

  • Chemical Synthesis and Cyclization : N4-methylpyridine-3,4-diamine is involved in the nitration and cyclization process to form triazolo[4,5-c]pyridine derivatives. These compounds have potential applications in the development of new materials and chemical intermediates (Smolyar & Vasilechko, 2010).

  • Crystal Structure Analysis : Research on derivatives of methylpyridine-diamines, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, contributes to understanding the crystal structures of complex molecules. This information is crucial for material science and molecular engineering (Stöger et al., 2014).

  • DNA Interaction Studies : Derivatives of N4-methylpyridine-3,4-diamine are used in the synthesis of DNA bis-intercalating agents, which have implications in biochemistry and medicinal chemistry for understanding DNA interactions and potential therapeutic applications (Moloney et al., 2001).

  • Host-Guest Chemistry : Research on xanthenyl- and thioxanthenyl-based host compounds for pyridine mixtures, including derivatives of N4-methylpyridine-3,4-diamine, reveals their potential in purification processes through host-guest chemistry (Barton et al., 2020).

  • Supramolecular and Lamellar Hybrid Sulfates : N4-methylpyridine-3,4-diamine derivatives are used in the synthesis of supramolecular metal–organic sulfate salts, which have implications in materials chemistry and the development of new hybrid materials (Hfidhi et al., 2021).

  • Coordination Chemistry : N4-methylpyridine-3,4-diamine is involved in the formation of unexpected coordination modes in complexes, such as in a dinuclear Platinum(II) N4Py complex, contributing to coordination chemistry and potential applications in catalysis and material science (Lo et al., 2015).

  • Dye Synthesis and Performance : Derivatives of N4-methylpyridine-3,4-diamine, like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, are used in the synthesis of dyes, contributing to advancements in dye chemistry and textile applications (Malik et al., 2018).

  • Biodiesel Production : Research on gem-diamines, including derivatives of N4-methylpyridine-3,4-diamine, as organocatalysts in biodiesel production, highlights their potential in renewable energy and sustainable chemistry (Cerro-Alarcón et al., 2010).

Safety And Hazards

N4-methylpyridine-3,4-diamine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZIDDDEFIYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358692
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-methylpyridine-3,4-diamine

CAS RN

1839-17-4
Record name N4-Methyl-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-methylpyridine-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

150 mg of platinum oxide was added to 10 ml of a solution of 3-nitro-4-methylaminopyridine (1.5 g) in ethanol. The mixture was stirred under a hydrogen atmosphere at room temperature for 7.5 hours. Platinum oxide was removed by filtration, and the filtrate was concentrated. Thus, 962 mg (yield: 80%) of the intended product was obtained as brown crude crystals.
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

2.3 g methyl-(3-nitropyridin-4-yl)-amine are hydrogenated in 50 ml of methanol for and with 0.8 g Raney nickel for 2.5 h at 50° C. and 50 psi hydrogen pressure. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is purified by chromatography (Alox, dichloromethane/methanol from 99/1 to 19/1). 1.55 g product are obtained as a solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Smolyar, AB Vasilechko - Russian journal of organic chemistry, 2010 - Springer
The nitration of pyridine-3,4-diamine, its N,N′-diacetyl derivative, and N 4 -alkylpyridine-3,4-diamines with excess nitric acid in concentrated sulfuric acid at 60C was accompanied by …
Number of citations: 2 link.springer.com
F Hilário - 2016 - repositorio.unesp.br
Este trabalho apresenta os resultados da pesquisa de metabólitos secundários ativos produzidos por fungos endofíticos associados às partes aéreas (folhas, escapos e capítulos) de …
Number of citations: 2 repositorio.unesp.br

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